Travoprost

Overview

Description

Travoprost is a synthetic prostaglandin F2α analogue approved for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension. It acts by enhancing uveoscleral and trabecular outflow of aqueous humor, achieving mean IOP reductions of 6.5–9.0 mmHg in clinical studies . Its efficacy persists for up to 84 hours post-dose, supporting once-daily dosing . Common side effects include conjunctival hyperemia (14.3–23.4%), iris hyperpigmentation, and eyelash changes, which are cosmetic and class-typical for prostaglandin analogues . This compound is available as a preservative-free formulation (using polyquaternium-1) and in fixed combinations with timolol, offering flexibility for patients with ocular surface disease . Recent advancements include a 3-year intracameral implant that eliminates daily dosing, achieving 81% medication-free rates .

Preparation Methods

Travoprost is synthesized through a multi-step process involving stereoselective reduction, lactone reduction, and Wittig reaction . The process begins with the stereoselective reduction of a precursor compound, followed by the reduction of the lactone group. The resulting compound undergoes a Wittig reaction to form the acid, which is then esterified to produce this compound .

Industrial production methods involve activating the free acid of this compound with reagents such as 2-chloro-1,3-dimethylimidazolinium chloride or alkyl haloformates, followed by reaction with isopropyl alcohol . These methods aim to achieve high stereoselectivity and yield while minimizing the use of toxic reagents .

Chemical Reactions Analysis

Travoprost undergoes several types of chemical reactions, including:

Oxidation: The 15-hydroxyl moiety can be oxidized.

Reduction: The 13,14 double bond can be reduced.

Substitution: The ester group can be hydrolyzed to form the free acid.

Common reagents used in these reactions include oxidizing agents for the hydroxyl group and reducing agents for the double bond . The major products formed from these reactions are inactive metabolites such as 1,2-dinor and 1,2,3,4-tetranor analogs .

Scientific Research Applications

Travoprost has several scientific research applications, including:

Medicine: It is used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure.

Pharmacology: Research on this compound has contributed to understanding the pharmacokinetics and pharmacodynamics of prostaglandin analogues.

Drug Delivery: Studies have explored the use of this compound in intraocular implants for sustained drug delivery

Mechanism of Action

Travoprost is a selective FP prostanoid receptor agonist . It reduces intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway and, to a lesser extent, the trabecular meshwork . The active form of this compound, the free acid, binds to the FP receptor, leading to increased aqueous humor drainage .

Comparison with Similar Compounds

Efficacy in IOP Reduction

Travoprost vs. Latanoprost

- 24-Hour IOP Control: this compound demonstrates superior diurnal IOP control, particularly in the late afternoon (4 PM and 6 PM), with a significantly lower 24-hour IOP range compared to latanoprost (P = 0.007) .

- Peak Reduction: Both drugs show comparable peak IOP reductions (~30–33%), but this compound’s fixed combination with timolol achieves 7–11.5 mmHg reductions, outperforming timolol monotherapy .

- Cost-Effectiveness: this compound has a longer effectiveness profile in France, reducing early treatment changes by 10 days compared to latanoprost, with incremental cost-effectiveness ratios (ICERs) of €45–€140 per year .

This compound vs. Bimatoprost

- IOP Reduction : Both agents provide similar mean IOP reductions (~8.0–8.4 mmHg) . However, this compound’s preservative-free formulation (Travatan Z®) is associated with better ocular surface tolerance due to polyquaternium-1, resulting in lower Ocular Surface Disease Index (OSDI) scores (P < 0.05) .

- Persistence: Patients on bimatoprost are 38% more likely to discontinue therapy than those on latanoprost, while this compound users show intermediate adherence rates .

This compound vs. Tafluprost

- This compound 0.004% provides superior 12-hour mean IOP reduction compared to tafluprost 0.0015% (P < 0.01), with significant advantages at five of seven measured time points . Both drugs share similar safety profiles.

This compound vs. Dorzolamide/Timolol

- This compound monotherapy achieves 7.1–7.5 mmHg IOP reductions versus 4.5–4.8 mmHg with dorzolamide/timolol (P < 0.01), highlighting its potency as a first-line agent .

Pharmacokinetics and Drug Interactions

- Stability: this compound is most stable at pH 6.0 ± 0.2, similar to latanoprost, but uses polyethylene glycol 40 castor oil for enhanced solubility .

- MRP Transporter Interactions : this compound interacts with multidrug resistance-associated proteins (MRP1, MRP2, MRP5), though clinical implications remain unclear .

Novel Formulations and Adherence

- This compound Intracameral Implant : Provides sustained IOP reduction for 3 years, eliminating daily dosing and improving compliance .

- Fixed Combinations : this compound/timolol BAK-free shows equivalent efficacy to BAK-preserved versions (mean IOP reduction: 8.0 vs. 8.4 mmHg ) but better tolerability .

Biological Activity

Travoprost is a synthetic prostaglandin analog primarily used in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile.

This compound is a prodrug that is converted to its active form, this compound free acid, upon hydrolysis by corneal esterases. This active form selectively binds to the FP receptor subtype of prostaglandin receptors located in the ciliary muscle and trabecular meshwork of the eye. The binding stimulates the secretion and activation of matrix metalloproteinases (MMPs), particularly MMP2, which play a critical role in remodeling the extracellular matrix and enhancing aqueous humor outflow, thus reducing IOP .

Key Mechanisms:

- Prodrug Activation: Hydrolyzed to this compound free acid in the eye.

- Receptor Binding: High affinity for FP receptors, leading to increased outflow of aqueous humor.

- MMP Activation: Enhances degradation of extracellular matrix components, facilitating drainage.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and distribution within ocular tissues. After topical administration, peak concentrations of this compound free acid are reached approximately 30 minutes post-application. The drug exhibits a high volume of distribution in anterior segment tissues while maintaining low concentrations in posterior segment structures like the retina .

| Parameter | Value |

|---|---|

| Peak Concentration (Tmax) | ~30 minutes |

| Volume of Distribution | Not explicitly defined |

| Protein Binding | Not explicitly defined |

Efficacy in Clinical Studies

Numerous clinical trials have demonstrated the efficacy of this compound in lowering IOP. A systematic review indicated that this compound can reduce IOP by an average of 28.7% in patients with primary open-angle glaucoma (POAG) or ocular hypertension . In comparative studies against other treatments like timolol, this compound consistently showed superior IOP-lowering effects.

Clinical Findings:

- IOP Reduction: Mean reductions range from 6.6 mmHg to 8.5 mmHg depending on formulation and dosing schedule.

- Duration of Effect: Significant IOP reductions persist for up to 84 hours after administration.

- Comparison with Timolol: this compound demonstrated greater efficacy than timolol in multiple studies with statistically significant differences .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other prostaglandin analogs. Common adverse effects include ocular hyperemia, reduced visual acuity, and iritis. Serious adverse events are rare but can occur, such as endophthalmitis reported in some clinical trials .

| Adverse Effect | Frequency (%) |

|---|---|

| Ocular Hyperemia | 2.6 - 3.0 |

| Reduced Visual Acuity | 1.0 - 4.1 |

| Iritis | 0.5 - 5.1 |

| Serious Events | Rare (e.g., endophthalmitis) |

Case Studies and Research Findings

- Long-Term Efficacy Study: A pilot study evaluated patients over a one-year period demonstrating sustained IOP reduction with this compound compared to baseline measurements .

- Intraocular Implants: Recent studies have explored this compound delivery via intraocular implants, showing robust IOP reduction over three months with favorable safety profiles compared to traditional drops .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Travoprost’s mechanism of action in lowering intraocular pressure (IOP)?

- Methodological Answer: Use in vitro human trabecular meshwork (HTM) cell cultures to assess cytoskeletal changes (e.g., F-actin reorganization via FITC-phalloidin staining) and β-catenin expression (via immunofluorescence/Western blot) under dexamethasone-induced stress . For in vivo models, employ rodent or primate studies to measure uveoscleral outflow using tracer techniques or tonometry. Clinical trials with IOP measurements at consistent timepoints (e.g., 8 AM, 12 PM) are critical for translational validation .

Q. How do researchers standardize pharmacokinetic (PK) parameters for this compound across species?

- Methodological Answer: Plasma concentration-time profiles should be analyzed via LC-MS/MS to detect this compound free acid (quantitation limit: 10 pg/mL). Key parameters include:

- Volume of distribution (Vd): ~2.6 L/kg in rats .

- Half-life (t½): 17–86 minutes in humans due to rapid hydrolysis in the cornea .

- Elimination: <2% excreted renally; majority via biliary routes in rodents .

Standardization requires interspecies scaling (e.g., body surface area adjustments) and accounting for corneal metabolism differences .

Q. What statistical methods are recommended for comparing this compound’s efficacy against other prostaglandin analogs?

- Methodological Answer: Use paired t-tests for within-group IOP changes (e.g., switching from latanoprost to this compound) and ANOVA with Bonferroni correction for multi-group comparisons (e.g., hyperemia grading, Ocular Surface Disease Index scores). Ensure covariates (e.g., baseline IOP, age) are consistently adjusted across analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s teratogenic risk between animal and human data?

- Methodological Answer: In rats, subcutaneous this compound at 10 mcg/kg (116× human ocular dose) caused skeletal malformations, but human studies show minimal systemic absorption (plasma levels <0.01 ng/mL) . To address discrepancies:

- Conduct in vitro placental barrier models to assess free acid transfer.

- Use PK/PD modeling to correlate ocular dosing with systemic exposure thresholds.

- Apply the “no observed adverse effect level” (NOAEL) from animal studies (3 mcg/kg in rats) with safety margins ≥100× for human risk assessment .

Q. What experimental designs mitigate confounding factors in long-term this compound safety studies?

- Methodological Answer: Implement prospective, randomized, multicenter trials with:

- Blinding: Investigator-masked allocation to reduce bias in IOP/hyperemia assessments .

- Adherence monitoring: Use electronic dosing devices (e.g., TDA monitors) to track instillation timing .

- Covariate tracking: Standardize documentation of variables like conjunctival hyperemia grades and corneal erosion via slit-lamp examinations .

Q. How do sustained-release formulations (e.g., ENV515 implant) alter this compound’s PK/PD profile compared to topical solutions?

- Methodological Answer: Poly(esteramide)-based implants release this compound via zero-order kinetics, maintaining plasma levels <10 pg/mL for 6–12 months . Key differences from topical solutions include:

- Absorption: Bypasses corneal hydrolysis, directly releasing free acid into the anterior chamber.

- Elimination: Reduced peak concentrations (Cmax), minimizing systemic exposure .

- Efficacy: Compare area-under-the-curve (AUC) for IOP reduction using non-inferiority margins (e.g., ±1.5 mmHg) .

Q. Data Analysis & Interpretation

Q. What approaches validate this compound’s receptor selectivity in the presence of conflicting in vitro binding data?

- Methodological Answer: Perform competitive binding assays (FP vs. other prostaglandin receptors) with radiolabeled ligands (e.g., [³H]-Travoprost). Use Schild analysis to calculate inhibition constants (Ki) and confirm FP receptor dominance (>100× selectivity over EP/DP receptors) .

Q. How should researchers address variability in this compound’s half-life across studies (17–86 minutes)?

- Methodological Answer: Stratify PK data by:

- Assay sensitivity: Earlier studies used less sensitive methods (e.g., ELISA vs. LC-MS/MS) .

- Population factors: Genetic polymorphisms in esterase activity may affect hydrolysis rates .

- Sampling frequency: Sparse sampling (<30-minute intervals) underestimates t½ .

Q. Ethical & Regulatory Considerations

Q. What guidelines govern preclinical reporting for this compound’s reproductive toxicity studies?

- Methodological Answer: Follow NIH preclinical checklists for embryo-fetal development studies, including:

- Dose justification: Human-equivalent doses based on BSA scaling.

- Endpoint clarity: Malformation classification per skeletal/viscus criteria.

- Data transparency: Disclose litter effects and maternal toxicity in supplementary files .

Q. Tables

Table 1: Key Pharmacokinetic Parameters of this compound Across Species

| Parameter | Rat Model | Human (Topical) | Human (Implant) |

|---|---|---|---|

| Cmax | N/A | ≤0.052 ng/mL | <10 pg/mL |

| t½ | ~45 minutes | 17–86 minutes | Sustained (>6 months) |

| Elimination Route | Biliary (61%) | Renal (<2%) | Anterior chamber drainage |

Table 2: Common Statistical Tests in this compound Clinical Trials

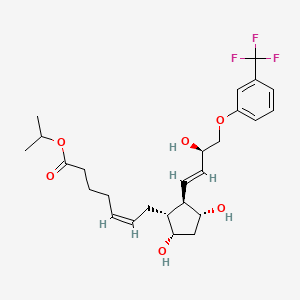

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-AHTXBMBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896948 | |

| Record name | Travoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16 mg/ml at 25.0°C, 7.59e-03 g/L | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157283-68-6 | |

| Record name | Travoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Travoprost [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Travoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.